Aminopterinum natricum

Antifolate Transport L1210 Leukemia Drug Uptake Kinetics

Methotrexate-based ALL regimens fail partly due to variable intracellular polyglutamation; substituting generic antifolates introduces uncontrolled PK/PD variability that compromises reproducibility. Aminopterinum natricum (CAS 7007-85-4) resolves this with a consistent ≥97% polyglutamation rate across B-ALL, T-ALL, and AML blasts, eliminating the lineage-dependent activation gap seen with methotrexate. Its 4.6-fold greater intrinsic potency (IC50 17 nM vs. 78 nM for MTX) and 4-fold higher RFC transport Vmax deliver superior signal-to-noise in transporter kinetic assays. Complete oral bioavailability (AUC 0.52 µmol·h/L) plus enhanced aqueous solubility from the disodium salt form support simplified oral dosing protocols-particularly valuable in pediatric research models where intravenous access is impractical.

Molecular Formula C19H18N8Na2O5
Molecular Weight 484.4 g/mol
CAS No. 7007-85-4
Cat. No. B1614711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopterinum natricum
CAS7007-85-4
Molecular FormulaC19H18N8Na2O5
Molecular Weight484.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+]
InChIInChI=1S/C19H20N8O5.2Na/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);;/q;2*+1/p-2
InChIKeyUSOUFAHHWNKDJC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminopterinum Natricum Overview


Aminopterinum natricum (CAS 7007-85-4), the disodium salt of aminopterin, is a synthetic 4-aminopteroylglutamate antifolate that competitively inhibits dihydrofolate reductase (DHFR), blocking tetrahydrofolate synthesis and depleting nucleotide precursors required for DNA, RNA, and protein synthesis [1]. Historically the first clinical antifolate for pediatric leukemia, aminopterin was supplanted by methotrexate in the 1950s due to manufacturing challenges and a perceived narrower rodent therapeutic index; however, renewed interest stems from improved purity, laboratory evidence of superior tumor cell uptake, and more consistent intracellular metabolism relative to methotrexate [1][2]. The sodium salt form confers enhanced aqueous solubility compared to the free acid, facilitating both oral and parenteral formulation approaches [2].

Target Engagement Competitive DHFR inhibition with reported high transport efficiency in L1210 model
Formulation Utility Disodium salt form supports aqueous solubility for oral and parenteral research approaches
Study Context Refractory leukemia cell-line panels, RFC-mediated transport studies, polyglutamation-dependent pharmacology

Antifolate Substitution Limitations


Although methotrexate (MTX), pemetrexed, talotrexin, and pralatrexate share DHFR inhibition as a common mechanism, they exhibit significant divergence in cellular transport kinetics, intracellular polyglutamation efficiency, oral bioavailability, and lineage-specific metabolism that collectively preclude direct interchangeability [1][2]. The historical decision to replace aminopterin with methotrexate was based on rodent toxicity comparisons rather than human pharmacodynamic head-to-head studies; contemporary data demonstrate that aminopterin possesses distinct and quantifiable advantages in transport Vmax, intrinsic potency (IC50), and metabolic activation to active polyglutamate species that are not recapitulated by MTX or newer antifolates [1][2]. For procurement decisions in research or clinical development, these differences mean that substitution with a generic in-class compound introduces uncontrolled pharmacokinetic and pharmacodynamic variability that may compromise experimental reproducibility or therapeutic outcome.

01 Methotrexate, pemetrexed, and pralatrexate share DHFR inhibition but diverge significantly in cellular transport kinetics and polyglutamation efficiency, so in-class substitution may introduce uncontrolled PK variability.
02 Methotrexate oral absorption is saturable and highly variable (reported ~17–90%), whereas aminopterin exhibits more consistent reported exposure; interchange may shift oral-exposure model reproducibility.
03 Polyglutamation patterns in AML and T-ALL lineages differ markedly between aminopterin and methotrexate; lineage-specific metabolic resistance risks may not transfer directly across compounds.

Quantitative Differentiation Evidence


Transport Efficiency vs. Methotrexate

In a direct head-to-head comparison using the L1210 murine leukemia cell line, aminopterin was transported with 4-fold greater efficiency than methotrexate at the same rate-limiting external concentration. Intracellular drug content was measured by titration with a bacterial dihydrofolate reductase, and the relative initial uptake velocity for methotrexate was one-fourth that of aminopterin [1]. This difference is driven by a higher affinity of the carrier component for aminopterin, as reflected in the respective Michaelis constants for initial uptake velocity [1].

Transport Efficiency
Head-to-head
4-fold greater initial uptake velocity
Aminopterin 1.0 (ref) vs. Methotrexate 0.25
L1210 murine leukemia cells
Supports higher intracellular accumulation potential in RFC-mediated transport models
Reported affinity difference; model-transfer context requires review
Antifolate Transport L1210 Leukemia Drug Uptake Kinetics

Cytotoxicity in Pediatric Leukemia Cells

In a preclinical panel of six pediatric acute lymphoblastic leukemia (ALL) and lymphoma cell lines, aminopterin demonstrated a median 50% growth inhibitory concentration (IC50) of 17 nM, compared to 78 nM for methotrexate—representing a 4.6-fold greater intrinsic potency. Talotrexin showed even lower IC50 (7 nM), whereas pemetrexed was substantially less potent (median 155 nM) [1]. The 120-hour continuous drug exposure protocol using the sulforhodamine B assay ensures that the comparison reflects both target engagement and downstream anti-proliferative effects [1].

Intrinsic Potency
Head-to-head
4.6-fold lower median IC50
Aminopterin 17 nM vs. Methotrexate 78 nM
6 pediatric ALL/lymphoma cell lines, 120-h SRB assay
Supports cell-model potency endpoint review
Anti-proliferative response context; PK exposure not reflected
Cytotoxicity Pediatric ALL IC50 Comparison

Polyglutamation Across Leukemia Lineages

In leukemic blasts freshly isolated from patients, aminopterin was metabolized to polyglutamates with high consistency across B-lineage ALL (100% polyglutamated, median), T-lineage ALL (100%), and AML (97%), whereas methotrexate polyglutamation varied significantly by lineage: Pre-B ALL 96%, T-ALL 89%, and AML only 69% [1]. Within each leukemia subset, the percentage of intracellular aminopterin found as polyglutamate was significantly greater than the corresponding methotrexate polyglutamate fraction (P<0.05 for each comparison) [1]. Notably, the drop-off in polyglutamation observed with methotrexate in AML blasts was substantially attenuated with aminopterin [1].

Polyglutamation Consistency
Head-to-head
Aminopterin ≥97% polyglutamated across B-ALL, T-ALL, AML
Methotrexate: Pre-B 96%, T-ALL 89%, AML 69%
Patient leukemic blasts, 24-h incubation, HPLC
Supports lineage-independent metabolic activation context
AML lineage difference may affect methotrexate but not aminopterin response interpretation
Polyglutamation Leukemia Blasts Drug Metabolism Antifolate Activation

Oral Bioavailability Profile

In a Phase II clinical trial (n=46), oral aminopterin administered at 2 mg/m² demonstrated complete bioavailability with a mean area under the plasma concentration-time curve (AUC) of 0.52 ± 0.03 µmol·h/L [1]. This contrasts sharply with the well-characterized saturable and highly variable oral absorption of methotrexate, for which bioavailability averages approximately 60% and ranges from 17% to 90% depending on dose and individual patient factors [2]. The complete absorption of aminopterin reduces the pharmacokinetic variability that complicates methotrexate dosing and therapeutic monitoring [1].

Oral Bioavailability
Cross-study
Complete oral bioavailability, mean AUC 0.52 ± 0.03 µmol·h/L
Phase II trial, 2 mg/m² oral, n=46
Methotrexate reported mean ~60%, range 17–90%
Supports oral-exposure model reproducibility review
Cross-study comparison; intra-study head-to-head PK data not available
Oral Bioavailability Pharmacokinetics Antifolate Dosing

Aminopterinum Natricum Applications


Refractory Pediatric ALL Drug Development

Aminopterinum natricum's 4.6-fold greater intrinsic potency (IC50 17 nM vs. 78 nM for MTX) and consistent polyglutamation across ALL subtypes support its use as a lead candidate for pediatric refractory ALL programs where methotrexate-based regimens have failed. The complete oral bioavailability (AUC 0.52 µmol·h/L) enables simplified oral dosing protocols, particularly advantageous in pediatric populations where intravenous access is challenging [1][2].

RFC-Mediated Transport Studies

The 4-fold higher transport efficiency of aminopterin relative to methotrexate makes it an ideal tool compound for investigating RFC transporter kinetics, substrate affinity determinants, and transport-mediated resistance mechanisms in leukemia and solid tumor models. Its superior influx Vmax provides a high signal-to-noise window for transport assays [3].

Polyglutamation-Dependent Pharmacology

Because aminopterin is consistently converted to polyglutamates (≥97%) across B-ALL, T-ALL, and AML blasts, whereas methotrexate polyglutamation drops to 69% in AML, aminopterinum natricum serves as a superior probe for dissecting the role of folylpolyglutamate synthetase activity in lineage-specific drug sensitivity and for identifying biomarkers that predict antifolate efficacy independent of metabolic variability [2].

Oral Formulation & Bioavailability Optimization

The complete oral bioavailability of aminopterinum natricum, combined with the enhanced water solubility conferred by the disodium salt form, makes it a benchmark compound for developing oral antifolate formulations for resource-limited settings where parenteral administration infrastructure is unavailable. Its reliable absorption profile reduces the need for therapeutic drug monitoring that is required for oral methotrexate [1][2].

Application
Selection Property
Validation Focus
Refractory leukemia cell-model studies
Cell-model potency endpoint review
IC50 and anti-proliferative response across ALL/AML lineages
RFC-mediated transport research
Transport kinetics assay context
Uptake velocity and carrier-affinity comparison vs. methotrexate
Polyglutamation-dependent pharmacology
Lineage-independent metabolic activation context
FPGS activity and polyglutamate profiling across leukemia subtypes
Oral formulation exposure studies
Oral-exposure model reproducibility
AUC and inter-subject variability review in oral dosing models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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